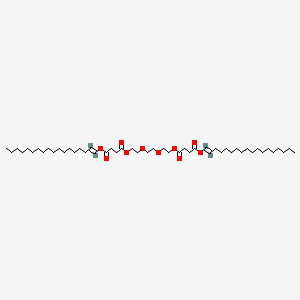
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen atoms and long hydrocarbon chains, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.
化学反应分析
Types of Reactions
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
科学研究应用
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
作用机制
The mechanism of action of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
相似化合物的比较
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid can be compared with other similar compounds, such as:
Octadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid: Similar structure but with different hydrocarbon chain lengths.
Hexadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid: Another similar compound with shorter hydrocarbon chains.
This compound derivatives: Modified versions of the compound with additional functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
属性
CAS 编号 |
93882-50-9 |
|---|---|
分子式 |
C50H90O10 |
分子量 |
851.2 g/mol |
IUPAC 名称 |
1-O-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate |
InChI |
InChI=1S/C50H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-57-47(51)35-37-49(53)59-45-43-55-41-42-56-44-46-60-50(54)38-36-48(52)58-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-46H2,1-2H3/b39-33+,40-34+ |
InChI 键 |
QMDWHYKBEIKRGZ-CFTRLRGZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


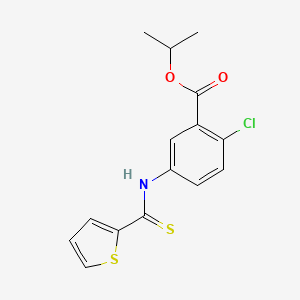
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)

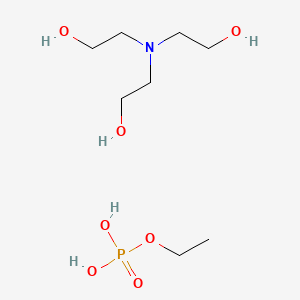
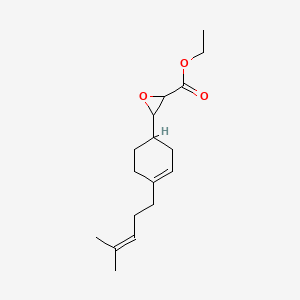



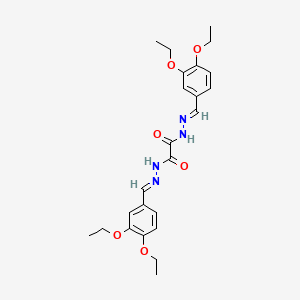

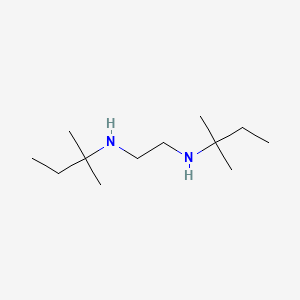
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)

![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
